1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone is a chemical compound characterized by its unique structure, which includes a piperazine ring and a phenyl group attached to a propenone moiety. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities. It is classified under the category of chalcones, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and databases, with detailed information available on platforms like PubChem and BenchChem. The IUPAC name for this compound is 1-(4-methylpiperazin-1-yl)-3-phenylpropenone, and its molecular formula is .
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone falls under the classification of organic compounds, specifically as a derivative of chalcones. Chalcones are known for their role as intermediates in the synthesis of flavonoids and other bioactive compounds.
The synthesis of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone typically involves several steps. A common method starts with the reaction of 4-methylpiperazine with appropriate aldehydes or ketones to form the desired propenone structure.
The molecular structure of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone features a piperazine ring substituted at one nitrogen atom with a methyl group and at another nitrogen with a propenone moiety attached to a phenyl group.
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone can undergo various chemical reactions:
Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids.
Reduction: The ketone functional group can be reduced to form secondary alcohols.
Substitution Reactions: The piperazine ring may participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
These reactions typically require specific reagents and conditions to achieve desired transformations while maintaining structural integrity.
The mechanism of action for 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone involves its interaction with biological targets such as enzymes and receptors. The piperazine moiety is known to engage in hydrogen bonding and hydrophobic interactions with active sites on proteins, potentially modulating their activity.
Research indicates that this compound may influence signaling pathways related to neurotransmitter systems, making it a candidate for further pharmacological studies .
The physical properties include:
The chemical properties include:
1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent and as a selective inhibitor for certain enzymes like monoamine oxidase B (MAO-B).
Biochemical Probes: Used in studies to understand receptor interactions and cellular signaling pathways.
Material Science: Explored for use in developing new materials due to its unique structural properties .
Neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease, are characterized by multifaceted pathologies involving protein misfolding, neurotransmitter deficits, oxidative stress, and neuroinflammation. The limitations of single-target therapies—exemplified by modest efficacy of approved acetylcholinesterase inhibitors (e.g., donepezil) and N-methyl-D-aspartate antagonists (e.g., memantine)—have shifted research toward Multi-Target Directed Ligands (MTDLs). These compounds simultaneously modulate several pathogenic pathways, offering synergistic therapeutic effects. The compound 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone (a chalcone-piperazine hybrid) exemplifies this strategy. Its design integrates pharmacophores capable of inhibiting monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes overexpressed in Alzheimer’s disease and Parkinson’s disease. This multi-target approach addresses the interconnected pathologies of neurodegeneration, such as:
Table 1: Pathological Targets in Neurodegenerative Diseases
| Target | Role in Alzheimer’s Disease | Role in Parkinson’s Disease |
|---|---|---|
| MAO-B | Upregulated in astrocytes; generates reactive oxygen species | Elevated in substantia nigra; depletes dopamine |
| AChE | Hydrolyzes acetylcholine; forms stable amyloid-β complexes | Less defined; modulates non-motor symptoms |
| BChE | Compensates for AChE loss; elevated in late-stage Alzheimer’s disease | Implicated in Lewy body pathology |
The enzymatic targets of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone are critically involved in neurodegeneration:
Recent studies on N-methylpiperazine chalcones reveal potent inhibition profiles. For example:
Table 2: Inhibitory Activities of Select N-Methylpiperazine Chalcones
| Compound | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-B/A) | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|---|---|
| 2k | 0.71 | 56.34 | 8.10 | >10 |
| 2n | 1.11 | 16.04 | 4.32 | >10 |
| 2o | 1.19 | 12.87 | 2.83 | 3.87 |
Kinetic analyses confirm 2k and 2n are reversible competitive MAO-B inhibitors (Kᵢ = 0.21 μM and 0.28 μM, respectively). Docking simulations reveal their binding to the MAO-B active site via hydrogen bonds and π-π stacking, while also occupying the AChE catalytic anionic site (CAS) and peripheral anionic site (PAS) [2].
The N-methylpiperazine group confers optimal pharmacokinetic and pharmacodynamic properties for central nervous system penetration:
Table 3: Structural Advantages of N-Methylpiperazine in Chalcone Design
| Property | Impact on Drug Efficacy | Example in 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone |
|---|---|---|
| Hydrogen Bond Acceptor | Stabilizes complexes with MAO-B/AChE catalytic residues | Piperazine nitrogen binds MAO-B Cys172; carbonyl oxygen anchors AChE PAS |
| Moderate Lipophilicity | Balances blood-brain barrier permeability and aqueous solubility | Predicted log P = 2.8; ideal for central nervous system exposure |
| Steric Flexibility | Adapts to diverse enzyme binding gorge topographies | Rotatable bonds enable optimal positioning in MAO-B cavity |
Synthetic versatility further underscores its utility. The chalcone core is synthesized via Claisen-Schmidt condensation between 4-(4-methylpiperazin-1-yl)acetophenone and substituted benzaldehydes under mild conditions (40% alcoholic NaOH, room temperature). Nuclear magnetic resonance spectra confirm the trans-configuration (J = 15.6 Hz for Hα/Hβ protons) critical for planar binding to enzyme active sites [2] . Hybrids like 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone thus leverage three-dimensional interactions absent in simpler chalcones, enabling multi-target engagement at nanomolar concentrations.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6